molecular formula C8H5BrFNO4 B1418582 Methyl 5-bromo-2-fluoro-3-nitrobenzoate CAS No. 1154278-17-7

Methyl 5-bromo-2-fluoro-3-nitrobenzoate

Cat. No. B1418582
M. Wt: 278.03 g/mol
InChI Key: ODDWYOBMSSXDDU-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-fluoro-3-nitrobenzoate is a chemical compound with the molecular weight of 278.03 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 5-bromo-2-fluoro-3-nitrobenzoate and its InChI Code is 1S/C8H5BrFNO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3 . This indicates the presence of a methyl group (CH3), a bromo group (Br), a fluoro group (F), and a nitro group (NO2) on a benzoate backbone.


Physical And Chemical Properties Analysis

Methyl 5-bromo-2-fluoro-3-nitrobenzoate is a solid at room temperature . It has a molecular weight of 278.03 . The compound should be stored in a sealed container in a dry environment at room temperature .

Scientific Research Applications

Crystallographic Studies and Molecular Structure Analysis

  • Methyl 5-bromo-2-fluoro-3-nitrobenzoate is involved in crystallographic studies, where its derivatives have been used to analyze crystal structures using X-ray powder diffraction. These studies help in understanding the intermolecular interactions and molecular electrostatic potential of such compounds (Pramanik, Dey, & Mukherjee, 2019).

Synthesis of Chemical Compounds

  • The compound has been used as a starting material or intermediate in the synthesis of various other chemical entities. For example, in the synthesis of chlorantraniliprole, a derivative of Methyl 5-bromo-2-fluoro-3-nitrobenzoate was used as a key intermediate (Yi-fen, Ai-xia, & Yafei, 2010).

Genotoxic Impurity Analysis

  • In pharmaceutical research, similar compounds are analyzed to identify potential genotoxic impurities in drug substances. This is crucial for ensuring the safety and efficacy of pharmaceuticals (Gaddam et al., 2020).

Fluorescence Properties and Hydrothermal Synthesis

  • Research also explores the fluorescence properties of related compounds, contributing to fields like material science and biochemistry. Hydrothermal synthesis methods are employed to create new compounds with enhanced fluorescent properties (Chang–you, 2012).

Exploration of Reactivity and Synthetic Utility

  • Studies have been conducted on the nitration and bromination reactions of derivatives, providing insights into their reactivity and utility in synthesizing various compounds (Cooper & Scrowston, 1972).

Development of New Synthetic Methods

  • New methods are being developed for the synthesis of derivatives of Methyl 5-bromo-2-fluoro-3-nitrobenzoate, contributing to green chemistry and efficient production techniques (Mei, Yao, Yu, & Yao, 2018).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 5-bromo-2-fluoro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDWYOBMSSXDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656053
Record name Methyl 5-bromo-2-fluoro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-fluoro-3-nitrobenzoate

CAS RN

1154278-17-7
Record name Methyl 5-bromo-2-fluoro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromo-2-fluoro-3-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
REN CHANGLIANG - 2011 - core.ac.uk
1.1 Background The relationship between chemical structures and their properties and functions always lies at the heart of chemical research. One key parameter of a molecule’s …
Number of citations: 2 core.ac.uk

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